N-(3,5-dimethylphenyl)-2-({1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]indol-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O2S/c1-18-8-10-28(11-9-18)26(31)16-29-15-24(22-6-4-5-7-23(22)29)32-17-25(30)27-21-13-19(2)12-20(3)14-21/h4-7,12-15,18H,8-11,16-17H2,1-3H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTFZAYLIWGTLRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC(=CC(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-2-({1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the indole derivative, followed by the introduction of the piperidine ring and the phenyl group. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-2-({1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial in determining the outcome of the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Chemistry
In the field of synthetic chemistry, N-(3,5-dimethylphenyl)-2-({1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamide serves as a versatile building block for the synthesis of more complex molecules. Its ability to participate in various chemical reactions, such as oxidation, reduction, and substitution, makes it valuable for developing new compounds with tailored properties.
Biology
The compound has shown potential as a biochemical probe to study various biological processes. Its interaction with specific molecular targets can provide insights into cellular mechanisms and disease pathways. Research indicates that compounds with similar structures may influence receptor activity or enzyme modulation, suggesting that this compound could have similar effects.
Medicine
This compound is being investigated for its therapeutic potential. Preliminary studies suggest that it may act as a drug candidate for treating conditions such as cancer and neurological disorders due to its ability to modulate biological pathways .
Potential Therapeutic Applications
- Anticancer Activity : The compound may inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation.
- Neurological Effects : It has been suggested that similar compounds exhibit anticonvulsant properties, indicating potential for treating epilepsy or other seizure disorders .
Industrial Applications
In the industrial sector, this compound can be utilized in the development of new materials and chemical products due to its unique chemical properties. Its synthesis can be optimized for large-scale production, making it suitable for various applications in pharmaceuticals and materials science.
Example Case Study: Anticonvulsant Activity
A study involving indole-appended thiazolidin derivatives showed promising results in anticonvulsant efficacy when tested in animal models. The synthesized compounds exhibited protective effects against seizures comparable to standard treatments like diazepam .
Example Case Study: Anticancer Properties
Research on structurally related compounds has indicated potential anticancer properties through mechanisms involving apoptosis induction and cell cycle arrest in cancer cells. These findings suggest that this compound could similarly affect tumor biology .
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-2-({1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.
Comparison with Similar Compounds
Imidazole vs. Indole Derivatives
The compound N-(3,5-dimethylphenyl)-2-((1-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide () replaces the indole core with a 5-hydroxymethylimidazole ring. Key differences include:
- Electronic effects : The 4-fluorobenzyl substituent introduces electron-withdrawing properties, which may alter binding affinity in enzyme inhibition assays.
- Conformational rigidity : The imidazole ring’s smaller size could reduce steric hindrance in target interactions compared to the bulkier indole system .
Oxadiazole-Containing Analogues
Compounds such as 2-(1H-Indol-3-yl-methyl)-1,3,4-oxadiazole-5-thiol () feature an oxadiazole ring instead of the acetamide-sulfanyl bridge. The oxadiazole’s high aromaticity and electron-deficient nature may enhance metabolic stability but reduce flexibility in target binding .
Substituent Effects on Pharmacokinetics and Reactivity
Halogenated Derivatives
- Bromo-substituted analogues (): The compound 2-(4-bromo-3,5-dimethylphenoxy)-N-(2-(hydroxymethyl)phenyl)acetamide incorporates a bromine atom, which increases molecular weight and lipophilicity. Bromine’s steric and electronic effects could prolong half-life but may introduce toxicity risks .
- However, chlorine’s higher electronegativity compared to methyl or piperidine groups may reduce membrane permeability .
Functional Group Variations
Sulfonamide vs. Sulfanyl Linkers
The compound N-((2,5-bis(trifluoromethyl)phenyl)sulfonyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-1H-indol-3-yl)acetamide () uses a sulfonamide linker instead of a sulfanyl group. Key contrasts include:
- Electron-withdrawing effects : The sulfonamide’s strong electron-withdrawing nature may reduce electron density at the indole core, affecting π-π stacking interactions.
Research Implications
The structural diversity among analogues underscores the importance of:
Heterocyclic core optimization for target selectivity.
Substituent engineering to balance lipophilicity and solubility.
Synthetic accessibility , as seen in the low yields of sulfonamide derivatives .
Q & A
Q. Optimization Tips :
Q. Table 1: Example Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Amide Coupling | EDC·HCl, CH₂Cl₂, 0°C | 75–85 | |
| Indole Alkylation | K₂CO₃, DMF, 60°C | 60–70 |
Basic: How should researchers approach structural characterization using spectroscopic and crystallographic methods?
Methodological Answer:
-
Spectroscopy :
- ¹H/¹³C NMR : Assign peaks by comparing with analogs (e.g., indole protons at δ 7.1–7.8 ppm, sulfanyl protons at δ 3.2–3.5 ppm) .
- FT-IR : Confirm amide C=O stretch (~1650 cm⁻¹) and sulfanyl S-C (~650 cm⁻¹) .
- Mass Spectrometry : Use HRMS (ESI+) to verify molecular ion ([M+H]⁺) and fragmentation patterns.
-
Crystallography :
Q. Table 2: Key Crystallographic Parameters
| Parameter | Value | Reference |
|---|---|---|
| Dihedral Angle (Indole/Piperidine) | 54.8–77.5° | |
| Hydrogen Bond Length (N–H⋯O) | 2.8–3.0 Å |
Advanced: What strategies are effective in analyzing conformational flexibility and intermolecular interactions in solid-state studies?
Methodological Answer:
-
Conformational Analysis :
-
Intermolecular Interactions :
Key Insight : Steric repulsion between substituents (e.g., 3,5-dimethylphenyl) can force non-planar conformations, affecting solubility and reactivity .
Advanced: How can computational methods (e.g., DFT) predict spectroscopic properties or reactivity?
Methodological Answer:
-
Spectroscopic Prediction :
-
Reactivity Studies :
- Calculate Fukui indices to identify nucleophilic/electrophilic sites.
- Simulate reaction pathways (e.g., amide hydrolysis) using transition-state theory (IRC analysis).
Example : Theoretical IR spectra of acetamide derivatives show <5% deviation from experimental data when solvent effects (PCM model) are included .
Advanced: What methodologies resolve contradictions in experimental data (e.g., spectroscopic vs. crystallographic results)?
Methodological Answer:
- Case Study : Discrepancies in sulfanyl group orientation (NMR suggests free rotation; XRD shows fixed conformation):
Q. Table 3: Data Reconciliation Workflow
| Discrepancy | Tool/Method | Outcome |
|---|---|---|
| NMR/XRD Mismatch | VT-NMR, Hirshfeld Surface Analysis | Confirms dynamic vs. static disorder |
| IR Peak Splitting | DFT Simulation | Identifies polymorphic forms |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
